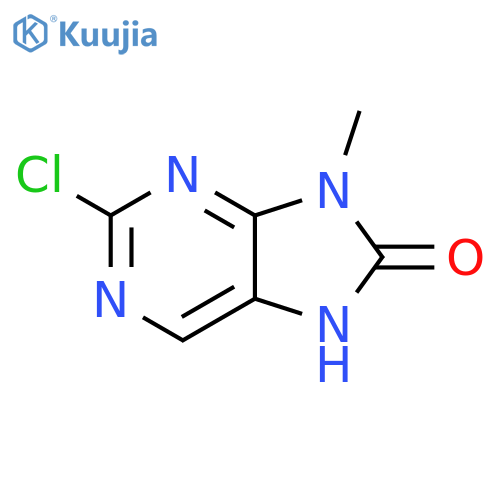Cas no 1273315-11-9 (2-Chloro-9-methyl-7H-purin-8(9H)-one)

1273315-11-9 structure
商品名:2-Chloro-9-methyl-7H-purin-8(9H)-one
CAS番号:1273315-11-9
MF:C6H5ClN4O
メガワット:184.583099126816
MDL:MFCD24567184
CID:3044756
PubChem ID:82406358
2-Chloro-9-methyl-7H-purin-8(9H)-one 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-9-methyl-7H-purin-8(9H)-one
- 2-chloro-9-methyl-7,9-dihydro-8H-purine-8-one
- ZZUVVSFIAPUPAF-UHFFFAOYSA-N
- 2-chloro-9-methyl-7H-purin-8-one
- SY036668
- AK209229
- 2-Chloro-9-methyl-7,9-dihydro-purin-8-one
- 8H-Purin-8-one,2-chloro-7,9-dihydro-9-methyl-
- 8H-Purin-8-one, 2-chloro-7,9-dihydro-9-methyl-
- YAC31511
- DS-10189
- DB-217255
- 1273315-11-9
- SCHEMBL2265319
- MFCD24567184
- CS-0186618
- AC1581
- TQR1157
- AKOS027256757
-
- MDL: MFCD24567184
- インチ: 1S/C6H5ClN4O/c1-11-4-3(9-6(11)12)2-8-5(7)10-4/h2H,1H3,(H,9,12)
- InChIKey: ZZUVVSFIAPUPAF-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC=C2C(=N1)N(C)C(N2)=O
計算された属性
- せいみつぶんしりょう: 184.0151885g/mol
- どういたいしつりょう: 184.0151885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.1
- 疎水性パラメータ計算基準値(XlogP): 0.3
2-Chloro-9-methyl-7H-purin-8(9H)-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
2-Chloro-9-methyl-7H-purin-8(9H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C990720-100mg |
2-Chloro-9-methyl-7H-purin-8(9H)-one |
1273315-11-9 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Apollo Scientific | OR471476-250mg |
2-Chloro-9-methyl-7H-purin-8(9H)-one |
1273315-11-9 | 250mg |
£48.00 | 2025-02-20 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM094-200mg |
2-Chloro-9-methyl-7H-purin-8(9H)-one |
1273315-11-9 | 95+% | 200mg |
423.0CNY | 2021-07-12 | |
| Alichem | A449040725-1g |
2-Chloro-9-methyl-7H-purin-8(9H)-one |
1273315-11-9 | 95% | 1g |
438.90 USD | 2021-06-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD337896-250mg |
2-Chloro-9-methyl-7H-purin-8(9H)-one |
1273315-11-9 | 95% | 250mg |
¥1137.0 | 2022-03-01 | |
| TRC | C990720-10mg |
2-Chloro-9-methyl-7H-purin-8(9H)-one |
1273315-11-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| Chemenu | CM239987-1g |
2-Chloro-9-methyl-7H-purin-8(9H)-one |
1273315-11-9 | 95%+ | 1g |
$229 | 2024-08-02 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB28392-1g |
2-Chloro-9-methyl-7H-purin-8(9H)-one |
1273315-11-9 | 97% | 1g |
2846.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB28392-0.1g |
2-Chloro-9-methyl-7H-purin-8(9H)-one |
1273315-11-9 | 97% | 0.1g |
¥650 | 2023-09-15 | |
| abcr | AB492028-250mg |
2-Chloro-9-methyl-7H-purin-8(9H)-one; . |
1273315-11-9 | 250mg |
€159.40 | 2024-04-15 |
2-Chloro-9-methyl-7H-purin-8(9H)-one 関連文献
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
1273315-11-9 (2-Chloro-9-methyl-7H-purin-8(9H)-one) 関連製品
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1273315-11-9)2-Chloro-9-methyl-7H-purin-8(9H)-one

清らかである:99%
はかる:1g
価格 ($):230.0